7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that acts as a protein trafficking modulator. It is an analog of PP2, a known Src-family kinase inhibitor. The compound has a molecular formula of C16H17ClN4 and a molecular weight of 300.79 g/mol
Preparation Methods
The synthesis of 7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are typically proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents and reagents to achieve the desired chemical transformations .
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually supplied as a powder and can be stored at -20°C for up to three years .
Chemical Reactions Analysis
7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a tool to study protein trafficking and modulation. In biology, it is used to investigate the role of Src-family kinases in cellular processes. In medicine, this compound has been studied for its potential therapeutic effects in cancer treatment, particularly in inhibiting cancer cell proliferation and metastasis . Additionally, it has applications in industry, where it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of Src-family kinases, which are involved in various cellular signaling pathways. By inhibiting these kinases, this compound can modulate protein trafficking and affect cellular processes such as cell proliferation, differentiation, and apoptosis . The molecular targets of this compound include Lck, Fyn, and Hck kinases, among others .
Comparison with Similar Compounds
7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine is similar to other Src-family kinase inhibitors, such as PP1 and PP3. it has unique properties that make it distinct from these compounds. For example, this compound has a higher affinity for certain kinases and can modulate protein trafficking more effectively . Other similar compounds include hydroxy-PP, a hydroxyl-substituted analog of PP2, which has distinct cell-specific morphological features .
Properties
IUPAC Name |
7-tert-butyl-5-(4-chlorophenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c1-16(2,3)21-8-12(10-4-6-11(17)7-5-10)13-14(18)19-9-20-15(13)21/h4-9H,1-3H3,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTZASCNUGMIJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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